Cas no 230291-48-2 (methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate)

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
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- 1H-Indole-2-carboxylic acid, 4-fluoro-2,3-dihydro-, methyl ester
- methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate
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- インチ: 1S/C10H10FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-4,9,12H,5H2,1H3
- InChIKey: BJIQSRHNBMNKNR-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(F)=CC=C2)CC1C(OC)=O
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-136050-0.5g |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 0.5g |
$1426.0 | 2023-02-15 | ||
Enamine | EN300-136050-0.05g |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 0.05g |
$1247.0 | 2023-02-15 | ||
Enamine | EN300-136050-5.0g |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 5.0g |
$4308.0 | 2023-02-15 | ||
Enamine | EN300-136050-2.5g |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 2.5g |
$2912.0 | 2023-02-15 | ||
Enamine | EN300-136050-1000mg |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 1000mg |
$1485.0 | 2023-09-30 | ||
Enamine | EN300-136050-500mg |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 500mg |
$1426.0 | 2023-09-30 | ||
Enamine | EN300-136050-50mg |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 50mg |
$1247.0 | 2023-09-30 | ||
Enamine | EN300-136050-100mg |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 100mg |
$1307.0 | 2023-09-30 | ||
Enamine | EN300-136050-0.25g |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 0.25g |
$1366.0 | 2023-02-15 | ||
Enamine | EN300-136050-5000mg |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |
230291-48-2 | 5000mg |
$4309.0 | 2023-09-30 |
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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9. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylateに関する追加情報
Methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 230291-48-2): A Comprehensive Overview
Methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate, identified by its CAS number 230291-48-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the indole family, which is renowned for its diverse biological activities and applications in drug development. The presence of a fluoro substituent and a carboxylate group in its molecular structure imparts unique properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The molecular structure of methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate consists of a benzene ring fused with a pyrrole ring, with additional functional groups that enhance its reactivity and biological significance. The fluoro group, specifically located at the 4-position of the indole ring, is known to influence the electronic properties and metabolic stability of the molecule. This feature has been extensively studied in medicinal chemistry, as fluorine atoms can modulate the pharmacokinetic profiles of drugs, improving their bioavailability and duration of action.
In recent years, there has been growing interest in indole derivatives due to their potential as scaffolds for the development of new drugs. Methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate has been explored in various research studies for its potential applications in treating neurological disorders, cancer, and infectious diseases. Its unique structural features make it a versatile building block for the synthesis of more complex molecules with tailored biological activities.
One of the most compelling aspects of methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate is its role as a precursor in the synthesis of biologically active compounds. Researchers have utilized this compound to develop novel inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and kinase enzymes, which are implicated in inflammation and cancer progression.
The fluoro substituent in methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate plays a crucial role in enhancing the binding affinity and selectivity of drug candidates. Fluorine atoms can participate in hydrogen bonding interactions and influence the lipophilicity of molecules, thereby improving their interaction with biological targets. This has led to the development of several fluorinated pharmaceuticals that have demonstrated superior efficacy compared to their non-fluorinated counterparts.
Recent advancements in computational chemistry have further facilitated the exploration of methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate as a lead compound. Molecular modeling studies have been conducted to predict the binding modes of this compound with various biological targets, providing insights into its potential therapeutic applications. These studies have highlighted the importance of optimizing the structural features of indole derivatives to maximize their biological activity and minimize side effects.
In addition to its synthetic utility, methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate has been investigated for its pharmacological properties. Preclinical studies have demonstrated that derivatives of this compound exhibit anti-inflammatory, antitumor, and antimicrobial activities. These findings have prompted further research into developing novel therapeutic agents based on this scaffold. The compound's ability to modulate multiple disease pathways makes it an attractive candidate for multitargeted drug design strategies.
The synthesis of methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies have been employed to streamline the process and improve scalability. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the desired molecular framework efficiently.
The industrial production of methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate has also seen significant advancements. Continuous flow chemistry has been adopted to enhance reaction efficiency and reduce waste generation. These innovations align with the growing emphasis on sustainable chemical manufacturing practices in the pharmaceutical industry.
The future prospects for methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel therapeutics targeting unmet medical needs. The compound's unique structural features and versatile reactivity position it as a key player in next-generation drug discovery initiatives.
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